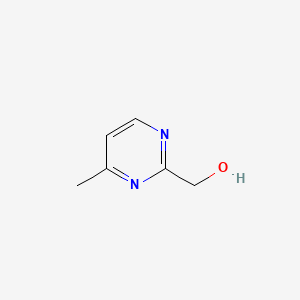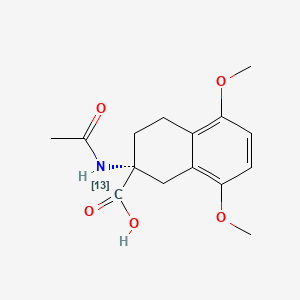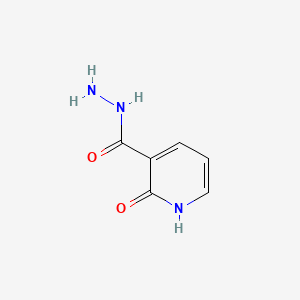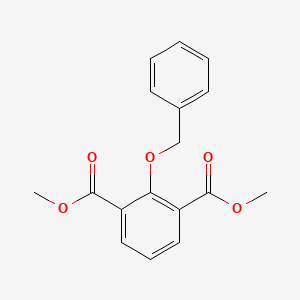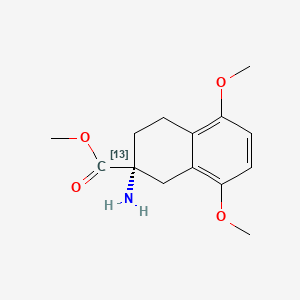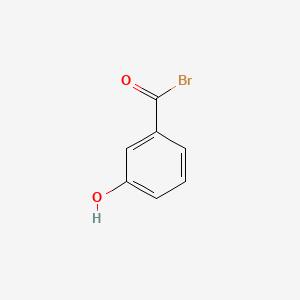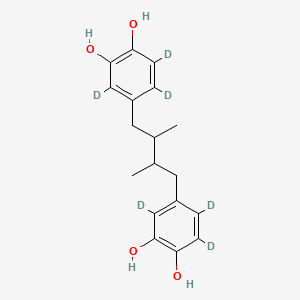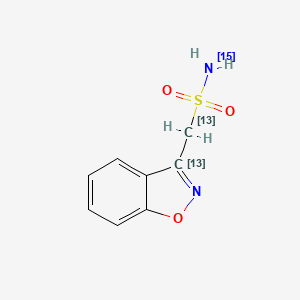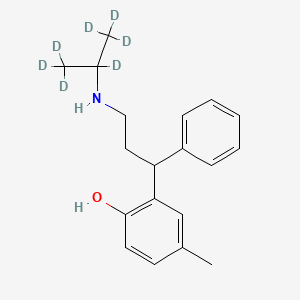
PAzePC
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PAzePC, also known as 1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine, is an oxidized lipid . It has carboxyl groups at the end of their truncated sn-2 chains . It is used as an oxidized lipid dopant in liposomes for investigating the relationship between the permeation of H2O2 and the structure of lipid membranes .
Molecular Structure Analysis
PAzePC has a molecular formula of C33H64NO10P . It is an oxidized lipid, meaning it has undergone a chemical reaction that has resulted in the addition of oxygen atoms. The structure of PAzePC is highly dependent on its protonation state .Chemical Reactions Analysis
PAzePC acts as an inter-H2O2 permeation promoter . It changes the permeation pathway . It serves as a drug target for antipsychotic drugs and antimicrobial agents in cells under oxidative stress at inflammatory sites .Physical And Chemical Properties Analysis
PAzePC is a liquid at room temperature . It has a molecular weight of 665.84 g/mol . The presence of PAzePC in the bilayer significantly increases the gauche content of the POPC acyl chains, therefore decreasing the thickness of the bilayer .Aplicaciones Científicas De Investigación
- Researchers investigate how PAzePC influences membrane fluidity, curvature, and stability. Its behavior under different conditions sheds light on cell membrane dynamics .
- Oxidized phospholipids play a crucial role in cell membrane damage and inflammation. Researchers study their impact on cellular function and health .
- Researchers monitor the oxidation of unsaturated phospholipid monolayers in ambient air using PAzePC as a model system. This provides insights into lipid oxidation kinetics and behavior .
- Understanding how PAzePC interacts with membranes informs our knowledge of lipid bilayer stability and shape transitions .
- Researchers investigate its role in enhancing drug encapsulation, stability, and targeted delivery to specific tissues .
Membrane Biophysics and Lipid Bilayers
Oxidized Lipids and Cell Membrane Damage
Biophysical Techniques and Surface Spectroscopy
Lipid Desorption Kinetics and Membrane Shape Transitions
Drug Delivery and Liposomal Formulations
Biomedical Applications and Therapeutics
Mecanismo De Acción
Propiedades
IUPAC Name |
[(2R)-2-(9-amino-9-oxononanoyl)oxy-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H65N2O9P/c1-5-6-7-8-9-10-11-12-13-14-15-18-21-24-32(37)41-28-30(29-43-45(39,40)42-27-26-35(2,3)4)44-33(38)25-22-19-16-17-20-23-31(34)36/h30H,5-29H2,1-4H3,(H2-,34,36,39,40)/t30-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XESJPMXDDSGUSC-SSEXGKCCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H65N2O9P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
664.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-((9-Amino-9-oxononanoyl)oxy)-3-(palmitoyloxy)propyl (2-(trimethylammonio)ethyl) phosphate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



